Computational Physicochemical Profile: 8-Fluoro vs. 8-Bromo and 8-Unsubstituted Derivatives
The target 8-fluoro compound exhibits a predicted lipophilicity (XLogP3 = 2.0) that is significantly lower than that of its 8-bromo analog (8-bromo-3-nitroimidazo[1,2-a]pyridine, XLogP3 = 2.6) and the 8-unsubstituted parent (3-nitroimidazo[1,2-a]pyridine, XLogP3 = 1.4) [1][2]. This places the fluoro derivative in a distinct intermediate lipophilicity range. The topological polar surface area (TPSA), identical for all three at 63.1 Ų, confirms that the difference in logP is the primary differentiating physicochemical feature and will directly influence aqueous solubility and passive membrane permeability [1][2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.0; TPSA = 63.1 Ų |
| Comparator Or Baseline | 8-Br analog: XLogP3 = 2.6; 8-H analog: XLogP3 = 1.4; TPSA = 63.1 Ų for all comparators |
| Quantified Difference | ΔXLogP3 (F vs. Br) = -0.6; ΔXLogP3 (F vs. H) = +0.6 |
| Conditions | Computed properties from PubChem (XLogP3 3.0 and Cactvs 3.4.8.18 algorithms) |
Why This Matters
An XLogP3 of 2.0 for the 8-fluoro analog predicts an optimal balance between aqueous solubility (critical for formulation and bioavailability) and membrane permeability (critical for target engagement), whereas the 8-bromo analog may face solubility penalties and the 8-unsubstituted analog may be rapidly cleared.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 139026965, 3-Nitro-8-fluoroimidazo[1,2-a]pyridine. 2025. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 534311, 8-Bromo-3-nitroimidazo[1,2-a]pyridine. 2025. View Source
